molecular formula C11H10F3NO B2530380 N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide CAS No. 2361656-63-3

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide

Cat. No. B2530380
CAS RN: 2361656-63-3
M. Wt: 229.202
InChI Key: JUPAPAIFKZKKDM-UHFFFAOYSA-N
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Description

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of amides. It is also known as TFEA or Trifluoroethylcinnamamide. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide in lab experiments is its potential to inhibit the activity of COX-2 and HDACs. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for the study of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide. One direction is the further study of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is the further study of its anti-cancer properties and its potential use in the treatment of cancer. Additionally, the development of more potent and selective inhibitors of COX-2 and HDACs based on the structure of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is an area of future research.

Synthesis Methods

The synthesis of N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide is a multi-step process that involves the reaction of 3,4,5-trifluorophenylacetic acid with thionyl chloride to produce 3,4,5-trifluorophenylacetyl chloride. This intermediate is then reacted with ethylamine to produce N-ethyl-3,4,5-trifluorophenylacetamide. Finally, this compound is reacted with acetic anhydride to produce N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-3-10(16)15-6(2)7-4-8(12)11(14)9(13)5-7/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPAPAIFKZKKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide

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